molecular formula C14H19Cl2NO3 B15301971 Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate

Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3^{6}.1^{4}]decane-2-carboxylate

Cat. No.: B15301971
M. Wt: 320.2 g/mol
InChI Key: KZJMVZNTDYANDR-UHFFFAOYSA-N
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Description

Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a tert-butyl group, two chlorine atoms, and an oxo group attached to a spirocyclic framework. The spirocyclic structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic framework. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of the tert-butyl group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.

    Oxidation: The oxo group is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo further oxidation to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), and bases (sodium hydride, potassium carbonate).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of hydroxyl derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate
  • Tert-butyl 2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-7-carboxylate

Uniqueness

Tert-butyl 7,7-dichloro-8-oxo-2-azadispiro[3.1.3{6}.1{4}]decane-2-carboxylate is unique due to its specific spirocyclic structure, which imparts significant stability and rigidity

Properties

Molecular Formula

C14H19Cl2NO3

Molecular Weight

320.2 g/mol

IUPAC Name

tert-butyl 3,3-dichloro-2-oxo-8-azadispiro[3.1.36.14]decane-8-carboxylate

InChI

InChI=1S/C14H19Cl2NO3/c1-11(2,3)20-10(19)17-7-12(8-17)5-13(6-12)4-9(18)14(13,15)16/h4-8H2,1-3H3

InChI Key

KZJMVZNTDYANDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC3(C2)CC(=O)C3(Cl)Cl

Origin of Product

United States

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